3-(1-Azetidinyl)-6-bromopyridazine
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Overview
Description
3-(1-Azetidinyl)-6-bromopyridazine is a heterocyclic compound that features both an azetidine ring and a bromopyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Azetidinyl)-6-bromopyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-propanol with ethyl acrylate, followed by cyclization using thionyl chloride . The reaction conditions often require careful control of temperature and the use of solvents such as chloroform and N,N-dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Azetidinyl)-6-bromopyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the azetidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can lead to different oxidation states of the azetidine ring.
Scientific Research Applications
3-(1-Azetidinyl)-6-bromopyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Azetidinyl)-6-bromopyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
3-(1-Azetidinyl)-4-bromopyridine: Similar in structure but with a different substitution pattern on the pyridine ring.
Ethyl 3-(1-azetidinyl)propionate: Contains an azetidine ring but with different functional groups.
Uniqueness
3-(1-Azetidinyl)-6-bromopyridazine is unique due to its specific combination of an azetidine ring and a bromopyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1049729-87-4 |
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Molecular Formula |
C7H8BrN3 |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
3-(azetidin-1-yl)-6-bromopyridazine |
InChI |
InChI=1S/C7H8BrN3/c8-6-2-3-7(10-9-6)11-4-1-5-11/h2-3H,1,4-5H2 |
InChI Key |
GXIIFMJIXJVYKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NN=C(C=C2)Br |
Origin of Product |
United States |
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